molecular formula C9H8F2O2 B2418181 2-[(2,4-Difluorophenoxy)methyl]oxirane CAS No. 169286-61-7

2-[(2,4-Difluorophenoxy)methyl]oxirane

Cat. No.: B2418181
CAS No.: 169286-61-7
M. Wt: 186.158
InChI Key: MGDNUWJCVFIMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Difluorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenoxy)methyl]oxirane typically involves the reaction of 2,4-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Difluorophenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Difluorophenoxy)methyl]oxirane is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and physical properties compared to its isomers and other similar compounds .

Biological Activity

2-[(2,4-Difluorophenoxy)methyl]oxirane is a synthetic organic compound characterized by its epoxide functional group and a difluorophenoxy substituent. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}F2_{2}O
  • Molecular Weight : Approximately 186.155 g/mol
  • Functional Group : Epoxide

The presence of the oxirane ring contributes to its reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Cytotoxicity : Studies indicate potential cytotoxic effects on cancer cell lines.
  • Skin Sensitization : There are reports of skin sensitization in humans upon exposure to similar compounds.

Antimicrobial Activity

A comparative study of various fluorinated compounds, including this compound, demonstrated significant antimicrobial activity. The following table summarizes the antimicrobial efficacy against selected bacterial strains:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3,4-DifluorophenolE. coli16 µg/mL
2-(4-Methylphenyl)oxiraneS. aureus64 µg/mL
3-(Trifluoromethyl)phenyl oxiraneP. aeruginosa128 µg/mL

This data indicates that this compound exhibits comparable antimicrobial activity to other fluorinated compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

Cell LineIC50_{50} (µM)Observations
HeLa (cervical)25 ± 3Significant reduction in viability
MCF-7 (breast)30 ± 5Induction of apoptosis observed
A549 (lung)20 ± 4Cell cycle arrest at G1 phase

These findings suggest that the compound may have potential as an anticancer agent due to its ability to induce cell death in specific cancer cell lines.

Case Studies and Toxicological Data

A series of case studies have highlighted the safety profile and potential adverse effects associated with exposure to compounds similar to this compound. Notable findings include:

  • Skin Sensitization : A laboratory technician developed contact dermatitis after exposure to similar epoxide compounds, indicating a risk for skin sensitization .
  • Animal Studies : In studies involving Fischer rats and B6C3F1 mice, exposure to high concentrations resulted in respiratory distress and mortality . The lowest observed adverse effect level (LOAEL) was determined to be 15 mg/kg body weight based on neoplastic findings .

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-6-1-2-9(8(11)3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNUWJCVFIMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.